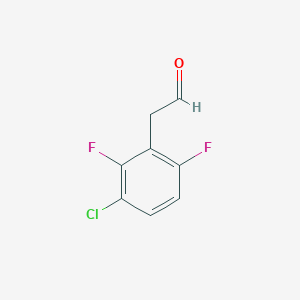
2-(tert-Butyl) 8-methyl 5-amino-3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl 8-methyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2,8-dicarboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines
Vorbereitungsmethoden
The synthesis of 2-tert-butyl 8-methyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2,8-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and carboxylate groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include methanesulfonic acid, phenyl chloroformate, and various catalysts
Wissenschaftliche Forschungsanwendungen
2-tert-butyl 8-methyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2,8-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tetrahydroisoquinoline derivatives such as 2-(tert-butyl) 8a-methyl ®-6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a (1H,3H)-dicarboxylate . Compared to these, 2-tert-butyl 8-methyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2,8-dicarboxylate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H22N2O4 |
|---|---|
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
2-O-tert-butyl 8-O-methyl 5-amino-3,4-dihydro-1H-isoquinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-8-7-10-12(9-18)11(14(19)21-4)5-6-13(10)17/h5-6H,7-9,17H2,1-4H3 |
InChI-Schlüssel |
HUUADBXFZMONQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
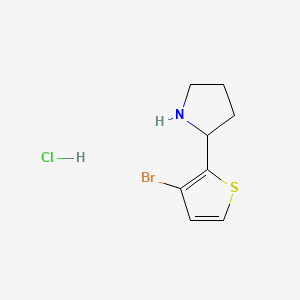
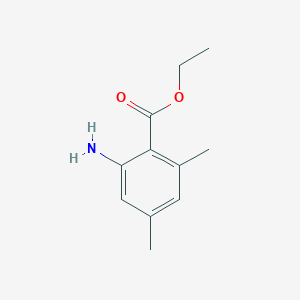
![2-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562154.png)

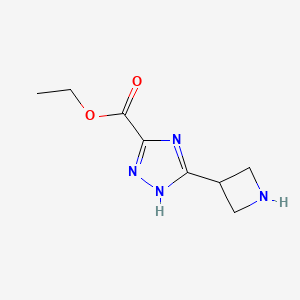

![1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
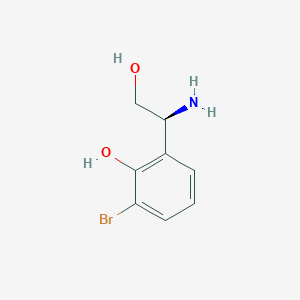
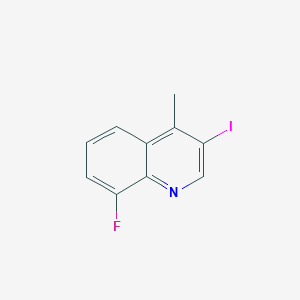
![2-[4-(4-Propylphenyl)phenyl]acetic acid](/img/structure/B13562204.png)
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13562214.png)

